(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-11-13(9-16-5-2-8-23-16)17(22)20-14-3-1-4-15(10-14)21-7-6-19-12-21/h1-10,12H,(H,20,22)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNBDDMRBYOPP-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated nitriles. This reaction involves the base-catalyzed coupling of an aldehyde with an active methylene compound, such as cyanoacetamide. For the target compound, furan-2-carbaldehyde reacts with cyanoacetamide in the presence of a mild base (e.g., piperidine or ammonium acetate) to yield (E)-2-cyano-3-(furan-2-yl)acrylamide. While the E-isomer dominates under standard conditions, achieving the Z-configuration necessitates kinetic control or post-synthesis isomerization.
Example Protocol
- Reactants : Furan-2-carbaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv)
- Catalyst : Piperidine (10 mol%) in ethanol
- Conditions : 80°C, 2–4 hours
- Yield : 75–85% (E-isomer predominant)
Challenges :
- Stereochemical control toward the Z-isomer remains problematic. Microwave-assisted reactions or low-temperature catalysis may favor kinetic Z-selectivity, though literature precedents are limited.
Stereoselective Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers superior control over olefin geometry. A Z-selective approach employs non-stabilized ylides derived from phosphonate esters. For instance, diethyl (2-cyanoacetyl)phosphonate reacts with furan-2-carbaldehyde under basic conditions to yield the Z-α,β-unsaturated nitrile.
Example Protocol
- Reactants : Diethyl (2-cyanoacetyl)phosphonate (1.1 equiv), furan-2-carbaldehyde (1.0 equiv)
- Base : Lithium bis(trimethylsilyl)amide (LHMDS) in THF
- Conditions : −78°C, 1 hour
- Yield : 60–70% (Z:E > 4:1)
Advantages :
- High Z-selectivity achievable with tailored phosphonates.
- Compatible with acid-sensitive substrates.
Amide Coupling with 3-Imidazol-1-ylaniline
The final step involves coupling the α,β-unsaturated nitrile intermediate with 3-imidazol-1-ylaniline . Standard carbodiimide-mediated coupling (e.g., EDCI/HOBt) or uronium-based reagents (HATU) are effective.
Example Protocol
- Reactants : (Z)-2-Cyano-3-(furan-2-yl)acrylic acid (1.0 equiv), 3-imidazol-1-ylaniline (1.1 equiv)
- Coupling Agent : HATU (1.2 equiv), DIPEA (2.0 equiv) in DMF
- Conditions : Room temperature, 12 hours
- Yield : 65–75%
Key Considerations :
- The Z-configuration of the acrylic acid must be preserved during activation and coupling.
- Chromatographic purification is critical to isolate the Z-isomer from residual E-forms.
Palladium-Catalyzed Direct Alkenylation
Palladium-catalyzed methods enable direct C–H alkenylation of imidazole-containing anilines. A Heck-type coupling between 3-imidazol-1-ylaniline and a cyano-substituted alkyne precursor could theoretically yield the target compound, though this route is less explored.
Example Protocol
- Reactants : 3-Imidazol-1-ylaniline (1.0 equiv), 2-cyanoacetylene (1.5 equiv)
- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
- Conditions : DMF, 100°C, 24 hours
- Yield : ~50% (limited data)
Limitations :
- Poor regioselectivity and competing side reactions reduce practicality.
Comparative Analysis of Methods
| Method | Key Advantages | Yield (Z-Isomer) | Challenges |
|---|---|---|---|
| Knoevenagel Condensation | High efficiency, scalable | <10% | Poor Z-selectivity |
| HWE Reaction | Stereochemical control | 60–70% | Complex phosphonate synthesis |
| Amide Coupling | Modular, compatible with diverse amines | 65–75% | Requires pre-formed Z-acrylic acid |
| Palladium Catalysis | Direct C–H functionalization | ~50% | Low selectivity, side reactions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide typically involves multi-step organic reactions, including the formation of the furan and imidazole rings and the introduction of the cyano group. Key reaction types include:
Oxidation: The compound can undergo oxidation reactions at the furan ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group into amines or other functional groups.
Substitution: The compound participates in substitution reactions, particularly at the imidazole ring.
Chemistry
- Synthesis of Complex Molecules: This compound serves as a building block for synthesizing more complex organic molecules.
- Catalysis: It may function as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
- Biological Assays: The compound is utilized in various biological assays to study enzyme interactions and inhibition.
- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications.
Medicine
- Drug Development: Due to its unique structure, this compound is explored for its potential as an enzyme inhibitor or receptor modulator in drug development.
- Anticancer Potential: Research has shown that it may induce apoptosis in cancer cells through activation of apoptotic pathways.
Inhibition Studies
In enzyme inhibition studies, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. Dose-dependent responses were observed, indicating its potential as a therapeutic agent.
Industrial Applications
In materials science, this compound can be employed to develop new materials with specific properties like conductivity or fluorescence. Its unique structural features allow for the design of materials tailored for electronic or photonic applications.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acrylonitrile derivatives with variations in aryl/heteroaryl substituents. Below is a comparative analysis based on substituent effects, synthetic yields, and physicochemical properties, supported by data from analogous compounds in the literature.
Physicochemical Properties
- Melting Points: Higher melting points correlate with polar substituents (e.g., sulfamoyl in 5b: 292°C) and hydrogen-bonding capacity (e.g., coumarin derivatives in : up to 316°C) . The target compound’s imidazole and cyano groups likely enhance intermolecular interactions, suggesting a melting point >250°C.
- Solubility : Coumarin-based analogs () exhibit higher aqueous solubility due to hydroxy/oxo groups, while the target compound’s furan and imidazole may favor organic solvents .
Hydrogen Bonding and Crystal Packing
- The imidazole group in the target compound can act as both donor (N–H) and acceptor (lone pairs), enabling diverse hydrogen-bonding networks, as observed in Etter’s graph set analysis () .
- In contrast, sulfamoyl groups (5b–c) form stronger hydrogen bonds, contributing to higher melting points .
Research Findings and Trends
Synthetic Optimization : EDGs improve yields, while EWGs require tailored reaction conditions (e.g., elevated temperatures or catalysts) .
Structural Validation : All cited compounds were validated via IR, NMR, and mass spectrometry (), with crystallographic methods (e.g., SHELX, ) ensuring configuration accuracy .
Biological Activity
(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide is a synthetic organic compound notable for its complex structure, which includes a cyano group, a furan ring, and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.4 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1424634-78-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism likely involves modulation of enzyme activity, influencing signal transduction pathways, and altering gene expression.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The exact IC50 values and specific bacterial strains affected are still under investigation.
Anticancer Potential
Research has also explored the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of apoptotic pathways. Further studies are required to elucidate the specific mechanisms involved and to evaluate its efficacy against different cancer types.
Case Studies and Research Findings
- Inhibition Studies : In a study focused on enzyme inhibition, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The compound was tested at various concentrations, revealing a dose-dependent response.
- Comparative Analysis : When compared with structurally similar compounds, such as (Z)-2-Cyano-3-(furan-2-yl)-N-(3-pyridyl)prop-2-enamide, this compound exhibited superior biological activity, particularly in antimicrobial assays.
Q & A
Q. What are the key synthetic routes for (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions under alkaline conditions to introduce the furan moiety. For example, reacting halogenated nitrobenzene derivatives with furan-containing nucleophiles (e.g., 2-furanmethanol) .
- Step 2: Reduction of nitro groups to amines using iron powder under acidic conditions .
- Step 3: Condensation of intermediates with cyanoacetic acid derivatives using coupling agents like DCC or EDCI .
- Purification: Column chromatography or recrystallization to isolate the final product (>95% purity) .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance reactivity.
- Control reaction temperature (60–80°C) to minimize side reactions like imidazole ring decomposition .
Table 1: Hypothetical Synthesis Protocol Based on Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Substitution | 3-Imidazol-1-ylphenyl halide, K₂CO₃, DMF, 80°C | 75 | |
| 2 | Reduction | Fe powder, HCl, ethanol, reflux | 82 | |
| 3 | Condensation | Cyanoacetic acid, EDCI, CH₂Cl₂, RT | 68 |
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key Techniques:
- 1H/13C NMR: Assign peaks for the furan ring (δ 6.2–7.5 ppm for protons, δ 110–150 ppm for carbons), imidazole protons (δ 7.2–8.1 ppm), and the cyano group (no proton signal; δ 115–120 ppm for carbon) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .
- IR Spectroscopy: Identify C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What are the known biological targets or pathways influenced by this compound based on structural analogs?
Structural analogs suggest potential interactions with:
- Kinase enzymes: The imidazole and cyano groups may inhibit ATP-binding pockets .
- Antifungal targets: Furan derivatives disrupt fungal membrane biosynthesis .
- Inflammatory pathways: Nitrophenyl analogs show COX-2 inhibition .
Table 2: Hypothetical Bioactivity Data from Analogous Compounds
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| EGFR Kinase | In vitro kinase | 0.8 | |
| Candida albicans | MIC assay | 12.5 | |
| COX-2 Inhibition | ELISA | 5.2 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Factors Causing Discrepancies:
- Stereochemical purity: The Z/E configuration of the double bond significantly impacts binding affinity. Use NOESY NMR or X-ray crystallography to confirm stereochemistry .
- Assay conditions: Variations in pH, temperature, or solvent (DMSO concentration) can alter results. Standardize protocols using guidelines from .
- Cellular vs. enzymatic assays: Differences in membrane permeability may explain lower activity in cell-based assays .
Mitigation Strategies:
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Perform dose-response curves with triplicate replicates .
Q. What strategies are recommended for refining the crystal structure of this compound using SHELXL?
Challenges:
- Disorder in the imidazole ring: Common due to rotational flexibility. Use PART and EADP commands in SHELXL to model disorder .
- Twinning: Apply TWIN/BASF commands if diffraction data shows merohedral twinning .
Optimization Steps:
- Restraints: Apply DFIX/ISOR restraints to stabilize flexible moieties (e.g., furan ring) .
- Validation: Use PLATON/CHECKCIF to flag outliers in bond lengths/angles .
Table 3: Refinement Parameters for Hypothetical Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| R-factor | <0.05 | |
| Twin fraction (BASF) | 0.32 | |
| Disorder modeling | PART 1, EADP |
Q. How can computational methods complement experimental data in predicting reactivity or stability?
Approaches:
- DFT Calculations: Predict the Z-configuration’s stability by comparing Gibbs free energy with the E-isomer .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinase active sites) to guide SAR studies .
- ADMET Prediction: Tools like SwissADME assess solubility/logP for formulation optimization .
Case Study:
- MD simulations of furan-imidazole derivatives revealed hydrogen bonding with EGFR kinase’s Lys721, explaining experimental IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
